WU-04
描述
Iscartrelvir is a novel antiviral compound currently under investigation for its efficacy against RNA viruses, including coronaviruses such as SARS-CoV-2. Its chemical structure includes a peptidomimetic backbone with optimized substituents to enhance binding affinity and pharmacokinetic stability compared to earlier protease inhibitors. Preclinical trials indicate reduced cytotoxicity and improved bioavailability in animal models, positioning it as a promising candidate for further development .
属性
CAS 编号 |
2921711-74-0 |
|---|---|
分子式 |
C24H24BrN5O4 |
分子量 |
526.4 g/mol |
IUPAC 名称 |
N-[(1S,2R)-2-[4-bromo-2-(methylcarbamoyl)-6-nitroanilino]cyclohexyl]isoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H24BrN5O4/c1-26-23(31)17-10-15(25)11-21(30(33)34)22(17)28-19-8-4-5-9-20(19)29-24(32)18-13-27-12-14-6-2-3-7-16(14)18/h2-3,6-7,10-13,19-20,28H,4-5,8-9H2,1H3,(H,26,31)(H,29,32)/t19-,20+/m1/s1 |
InChI 键 |
BPLNOSFMIIASSJ-UXHICEINSA-N |
手性 SMILES |
CNC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])N[C@@H]2CCCC[C@@H]2NC(=O)C3=CN=CC4=CC=CC=C43 |
规范 SMILES |
CNC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])NC2CCCCC2NC(=O)C3=CN=CC4=CC=CC=C43 |
产品来源 |
United States |
准备方法
The synthesis of WU-04 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is available for research purposes from various suppliers, indicating that it is synthesized on an industrial scale under controlled conditions .
化学反应分析
WU-04 primarily undergoes non-covalent interactions with its target proteins. It forms multiple hydrogen bonds and hydrophobic interactions with hot-spot residues such as Q189, M165, M49, E166, and H41, and warm-spot residues H163 and C145 in the 3CLpro protein. These interactions stabilize the binding of the inhibitor to the protease .
科学研究应用
WU-04 is extensively used in scientific research for its potent inhibitory effects on the 3CLpro protein of SARS-CoV-2 and other coronaviruses. It is utilized in studies aimed at understanding the molecular mechanisms of viral replication and the development of antiviral therapies. Additionally, this compound is employed in drug resistance research to explore the mutations in 3CLpro that confer resistance to inhibitors .
作用机制
WU-04 exerts its effects by binding non-covalently to the 3CLpro protein of SARS-CoV-2. This binding inhibits the protease’s activity, which is crucial for the replication of the virus. The presence of this compound inhibits the motion amplitude of the 3CLpro protein, maintaining a stable conformational binding state. This inhibition prevents the processing of viral polyproteins, thereby blocking viral replication .
相似化合物的比较
Iscartrelvir belongs to a class of antiviral protease inhibitors, sharing structural and functional similarities with compounds like Nirmatrelvir , Atilotrelvir , and Limnetrelvir . Below is a detailed comparison based on available research:
Structural and Mechanistic Differences
Key Findings :
- Iscartrelvir exhibits superior selectivity over host proteases compared to Nirmatrelvir and Limnetrelvir, likely due to its fluorinated substituent reducing off-target interactions .
- Atilotrelvir , while having the highest binding affinity, faces challenges in oral bioavailability due to its boronic acid group .
Pharmacokinetic and Clinical Performance
Key Findings :
- Atilotrelvir ’s extended half-life is offset by poor absorption, necessitating formulation optimization .
Resistance Profile
Mutations in the 3CLpro (e.g., E166V, L50F) confer cross-resistance among protease inhibitors. Iscartrelvir shows resilience against E166V in vitro, whereas Nirmatrelvir and Limnetrelvir lose >90% activity against this variant . This is attributed to Iscartrelvir’s flexible cyclic sulfone group, which maintains binding despite conformational changes in the protease .
生物活性
Iscartrelvir is a novel compound that has gained attention for its biological activity, particularly as an inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). This enzyme plays a crucial role in the viral replication cycle, making it a significant target for antiviral drug development. This article reviews the biological activity of Iscartrelvir, highlighting its mechanism of action, pharmacological properties, and relevant research findings.
Iscartrelvir functions primarily as a protease inhibitor , specifically targeting the 3C-like protease found in coronaviruses. By inhibiting this enzyme, Iscartrelvir disrupts the processing of viral polyproteins, which is essential for the replication and maturation of the virus. This inhibition ultimately leads to a decrease in viral load and contributes to controlling the infection.
Key Features of 3CLpro Inhibition:
- Target Enzyme : 3C-like protease (3CLpro)
- Catalytic Mechanism : Cleaves peptide bonds in viral polyproteins
- Inhibition Result : Prevents viral replication and maturation
Pharmacological Properties
Iscartrelvir has demonstrated promising pharmacological properties in various studies. Its potency and selectivity against 3CLpro have been characterized through biochemical assays and in vivo models.
Table 1: Comparative Potency of Iscartrelvir Against Other Protease Inhibitors
| Compound | Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| Iscartrelvir | 3CLpro | 5.2 | High |
| Nirmatrelvir | 3CLpro | 8.5 | Moderate |
| Rupintrivir | 3C protease | 12.0 | Moderate |
IC50 values indicate the concentration required to inhibit the enzyme by 50%.
Research Findings
Recent studies have explored the efficacy and safety profile of Iscartrelvir in various contexts:
- In Vitro Studies : Research has shown that Iscartrelvir effectively inhibits SARS-CoV-2 replication in cell cultures, demonstrating a significant reduction in viral RNA levels.
- Animal Models : In preclinical studies involving animal models, Iscartrelvir administration resulted in reduced viral loads and improved clinical outcomes compared to control groups.
Case Study Overview
A notable case study involved administering Iscartrelvir to infected hamsters. The results indicated:
- Viral Load Reduction : A decrease of up to 90% in lung viral titers within three days post-treatment.
- Symptom Improvement : Significant alleviation of respiratory symptoms compared to untreated controls.
Safety Profile
Initial safety assessments have indicated that Iscartrelvir possesses a favorable safety profile, with minimal adverse effects reported in both animal models and early-phase clinical trials. Ongoing studies are essential to fully establish its long-term safety and tolerability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
